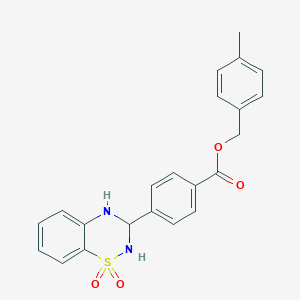

(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate

Description

(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is a complex organic compound that belongs to the class of cyclic sulfonamides. This compound is characterized by the presence of a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is known for its broad-spectrum biological activities .

Properties

IUPAC Name |

(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-15-6-8-16(9-7-15)14-28-22(25)18-12-10-17(11-13-18)21-23-19-4-2-3-5-20(19)29(26,27)24-21/h2-13,21,23-24H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNSEJGDUQJVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate typically involves the reaction of 4-methylbenzyl chloride with 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The benzyl and benzoate groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of benzothiadiazine compounds exhibit significant anticancer properties. Studies have shown that such compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, the benzothiadiazine core has been linked to the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that similar compounds can disrupt bacterial cell membranes or inhibit key metabolic pathways in pathogens . This opens avenues for developing new antibiotics or antifungal agents.

Material Science Applications

In material science, the unique properties of (4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate can be utilized in the synthesis of novel materials.

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis. Its ability to form stable bonds may enhance the mechanical properties of polymers or introduce specific functionalities such as biocompatibility or conductivity .

Nanotechnology

In nanotechnology, the compound's properties may be harnessed for the development of nanocarriers for drug delivery systems. The ability to modify its surface chemistry allows for targeted delivery of therapeutic agents to specific tissues or cells .

Environmental Science Applications

The environmental implications of this compound are also noteworthy.

Pollution Remediation

Research suggests that compounds with similar structures can be effective in the degradation of pollutants. The dioxo and thiadiazine functionalities may facilitate reactions that break down harmful substances in contaminated environments .

Ecotoxicology Studies

Understanding the ecotoxicological profile of this compound is crucial for assessing its environmental impact. Studies focus on its toxicity to aquatic organisms and its potential bioaccumulation in food chains .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of aldose reductase, which is involved in diabetic complications .

Comparison with Similar Compounds

Similar Compounds

1,2,4-benzothiadiazine-1,1-dioxide derivatives: These compounds share the same core structure and exhibit similar biological activities.

Sulfonamide derivatives: These compounds also contain the sulfonamide moiety and are known for their antimicrobial properties.

Uniqueness

(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiadiazine ring with benzyl and benzoate groups makes it a versatile compound for various applications .

Biological Activity

The compound (4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzothiadiazin core, which is known for its diverse biological activities. The presence of the methylphenyl and benzoate groups contributes to its lipophilicity and potential interactions with biological targets.

Research indicates that compounds similar to This compound may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many benzothiadiazines inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Activity : Compounds in this class have shown promise as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

Several case studies have explored the biological effects of related compounds:

- Study on Antioxidant Properties : A study demonstrated that derivatives of benzothiadiazine exhibited significant antioxidant activity in vitro. The mechanism was attributed to the ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage .

- Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of benzothiadiazine derivatives in animal models. Results indicated a reduction in inflammatory markers and improved clinical outcomes in conditions such as arthritis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-3-yl)benzoate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, methyl 4-(bromomethyl)benzoate derivatives (e.g., as in ) may react with benzothiadiazine precursors under anhydrous conditions (e.g., DMF) with a base (e.g., K₂CO₃). Reflux in ethanol or THF for 4–6 hours, followed by column chromatography (silica gel, hexane/EtOAc gradient), is typical. Monitoring via TLC (Rf ~0.6 in hexane/EtOH 1:1) ensures reaction completion .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key for confirming substitution patterns (e.g., methylphenyl resonance at δ ~2.35 ppm; benzothiadiazine protons at δ ~3.8–4.2 ppm). Use deuterated DMSO or CDCl₃ for solubility .

- Mass Spectrometry (ESI+) : Validate molecular weight (e.g., observed [M+H]+ compared to theoretical values) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and sulfone groups (S=O ~1300–1150 cm⁻¹) .

Q. How should researchers handle discrepancies in observed vs. theoretical spectral data?

- Methodological Answer : Contradictions may arise from solvent effects, impurities, or tautomerism. For example, residual DMSO in NMR samples can obscure signals. Repurify via recrystallization (e.g., using ethanol/water) and reacquire spectra. Cross-validate with high-resolution MS and elemental analysis .

Advanced Research Questions

Q. What experimental strategies optimize reaction yields for derivatives of this compound?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of benzothiadiazine intermediates. reports yields >75% using DMF at 80°C .

- Catalysis : Additives like glacial acetic acid () or phase-transfer catalysts (e.g., TBAB) improve reaction kinetics.

- Temperature Control : Reflux conditions (e.g., 80–100°C) balance reactivity and decomposition risks. Lower temperatures (45°C) may reduce side products in sensitive steps .

Q. How does the benzothiadiazine sulfone moiety influence hydrolytic stability?

- Methodological Answer : The 1,1-dioxo group in the benzothiadiazine ring enhances electron-withdrawing effects, potentially accelerating ester hydrolysis under basic conditions. To assess stability:

- Conduct pH-dependent degradation studies (e.g., PBS buffers at pH 2–12, 37°C).

- Monitor via HPLC (C18 column, acetonitrile/water gradient) for benzoate hydrolysis products.

- Compare with non-sulfonated analogs to isolate sulfone-specific effects .

Q. What computational methods predict the compound’s solid-state structure and intermolecular interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths/angles, particularly the sulfone group’s planar conformation.

- Hirshfeld Surface Analysis : Identify dominant intermolecular interactions (e.g., C–H⋯O hydrogen bonds between ester and sulfone groups) using CrystalExplorer.

- Validate predictions against experimental XRD data if single crystals are obtainable .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Variability may stem from assay conditions (e.g., cell line specificity, incubation time). Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.